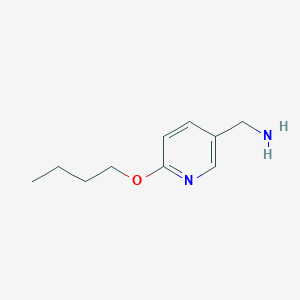

(6-Butoxypyridin-3-yl)methanamine

Description

Contextual Significance of Pyridin-3-ylmethanamine Scaffolds in Organic Synthesis and Heterocyclic Chemistry

The pyridin-3-ylmethanamine scaffold is a significant structural motif in organic synthesis and medicinal chemistry. rsc.org The pyridine (B92270) ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a common feature in many biologically active compounds and approved drugs. rsc.orgresearchgate.net Its ability to participate in hydrogen bonding and other molecular interactions makes it a valuable component in the design of new therapeutic agents. frontiersin.orgnih.gov The methanamine substituent provides a key reactive handle for further chemical modifications, allowing for the construction of more complex molecules. This versatility makes pyridin-3-ylmethanamine derivatives valuable building blocks in the synthesis of diverse chemical libraries for drug discovery and materials science. nih.govresearchgate.net

Scope and Objectives for Academic Investigation of (6-Butoxypyridin-3-yl)methanamine

The primary objective for the academic investigation of this compound is to fully characterize its chemical and physical properties. A thorough understanding of its reactivity and potential applications is crucial. Key areas of investigation include the development of efficient synthetic routes, exploration of its coordination chemistry, and evaluation of its potential as a scaffold in medicinal chemistry. Given the limited specific research on this compound, a foundational study is necessary to establish its profile within the broader family of pyridin-3-ylmethanamine derivatives.

Related Structures and Their Relevance to this compound Research

The study of structures related to this compound provides valuable insights into its potential properties and applications. Compounds such as (6-Methoxypyridin-3-yl)methanamine nih.govchemsrc.com, (6-Fluoropyridin-3-yl)methanamine smolecule.com, and [6-(tert-butoxy)pyridin-3-yl]methanamine (B1517384) uni.lu serve as important comparators. Research on these analogs can help predict the influence of the butoxy group on the chemical behavior of the parent molecule. For example, the electronic effects of the substituent at the 6-position can alter the basicity of the pyridine nitrogen and the reactivity of the methanamine group. Furthermore, understanding the synthetic methodologies used to prepare these related compounds can inform the development of efficient synthetic pathways for this compound.

| Property | This compound | (6-Methoxypyridin-3-yl)methanamine nih.gov | [6-(tert-butoxy)pyridin-3-yl]methanamine uni.lu |

| Molecular Formula | C10H16N2O | C7H10N2O | C10H16N2O |

| Molecular Weight | 180.25 g/mol | 138.17 g/mol | 180.25 g/mol |

| CAS Number | 591771-84-5 bldpharm.com | 262295-96-5 | 33788530 |

Structure

3D Structure

Properties

CAS No. |

591771-84-5 |

|---|---|

Molecular Formula |

C10H16N2O |

Molecular Weight |

180.25 g/mol |

IUPAC Name |

(6-butoxypyridin-3-yl)methanamine |

InChI |

InChI=1S/C10H16N2O/c1-2-3-6-13-10-5-4-9(7-11)8-12-10/h4-5,8H,2-3,6-7,11H2,1H3 |

InChI Key |

STKJSVZCRUKXFQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=NC=C(C=C1)CN |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation of 6 Butoxypyridin 3 Yl Methanamine

Advanced Spectroscopic Techniques for Comprehensive Characterization

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides a powerful toolkit for probing the intricate details of molecular structure. Each technique offers a unique window into the compound's architecture and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, their connectivity, and spatial relationships. For (6-Butoxypyridin-3-yl)methanamine, both ¹H NMR and ¹³C NMR are indispensable.

¹H NMR spectroscopy would reveal the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum is expected to show distinct signals for the protons of the butoxy group, the aromatic protons on the pyridine (B92270) ring, and the methylene (B1212753) protons of the aminomethyl group. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals are key to assembling the structural puzzle.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum, allowing for the confirmation of the number and types of carbon atoms present.

A hypothetical ¹H NMR data table for this compound is presented below:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.9 | d | 1H | H-2 (Pyridine) |

| ~7.5 | dd | 1H | H-4 (Pyridine) |

| ~6.7 | d | 1H | H-5 (Pyridine) |

| ~4.3 | t | 2H | -OCH₂- |

| ~3.8 | s | 2H | -CH₂NH₂ |

| ~1.7 | m | 2H | -OCH₂CH₂- |

| ~1.4 | m | 2H | -CH₂CH₂CH₃ |

| ~0.9 | t | 3H | -CH₃ |

| ~1.5 (broad) | s | 2H | -NH₂ |

Note: This is a hypothetical representation and actual values may vary based on solvent and experimental conditions.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable clues about its structure through the analysis of fragmentation patterns. For this compound, a high-resolution mass spectrum would confirm its elemental composition. The predicted monoisotopic mass is 180.1263 g/mol . uni.lu

The fragmentation of the molecular ion in the mass spectrometer can yield characteristic fragments that help to piece together the structure. For instance, cleavage of the butoxy group or the aminomethyl group would result in specific fragment ions that can be detected and analyzed.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts of the molecule. uni.lu For example, the predicted CCS for the protonated molecule [M+H]⁺ is 141.3 Ų. uni.lu

A table of predicted mass spectrometry data for adducts of a related compound, [6-(tert-butoxy)pyridin-3-yl]methanamine (B1517384), is shown below, illustrating the type of data obtained from such analyses. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 181.13355 | 141.3 |

| [M+Na]⁺ | 203.11549 | 148.9 |

| [M-H]⁻ | 179.11899 | 143.3 |

| [M+NH₄]⁺ | 198.16009 | 160.0 |

| [M+K]⁺ | 219.08943 | 147.2 |

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations such as stretching and bending of chemical bonds.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the amine group (typically in the range of 3300-3500 cm⁻¹), C-H bonds of the alkyl chain and aromatic ring, C-O stretching of the ether linkage, and C=N and C=C stretching vibrations of the pyridine ring.

A hypothetical IR data table for this compound is provided below:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium-Strong | N-H stretch (amine) |

| 2850-3000 | Medium-Strong | C-H stretch (aliphatic) |

| 3000-3100 | Weak-Medium | C-H stretch (aromatic) |

| 1580-1610 | Medium-Strong | C=C and C=N stretch (pyridine ring) |

| 1250-1300 | Strong | C-O stretch (aryl ether) |

| 1000-1100 | Strong | C-O stretch (alkyl ether) |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.

For this compound, the pyridine ring constitutes the primary chromophore. The UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* and n → π* transitions within the aromatic system. The position and intensity of these bands can be influenced by the substituents on the pyridine ring, namely the butoxy and aminomethyl groups.

X-ray Crystallography for Solid-State Molecular Architecture (if applicable to future research)

While spectroscopic methods provide a wealth of information about the connectivity and electronic structure of a molecule, X-ray crystallography offers the definitive determination of its three-dimensional structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern can be used to calculate the precise positions of all atoms in the crystal lattice, providing unambiguous information about bond lengths, bond angles, and intermolecular interactions.

To date, no public X-ray crystal structure of this compound has been reported. Should future research yield suitable crystals, X-ray diffraction analysis would provide invaluable insights into its solid-state conformation, packing arrangement, and potential for hydrogen bonding and other non-covalent interactions. This information would be crucial for understanding its physical properties and for rational drug design if the molecule were to be considered as a scaffold for new therapeutic agents.

Chromatographic and Purity Assessment Methodologies

Ensuring the purity of a chemical compound is paramount for its reliable use in any application. Chromatographic techniques are the primary methods for assessing the purity of this compound and for its purification.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for separating, identifying, and quantifying components in a mixture. For purity assessment, a sample of this compound would be injected into an HPLC system equipped with a suitable column (e.g., a reversed-phase C18 column) and a detector (e.g., a UV detector set to a wavelength where the compound absorbs strongly). The resulting chromatogram would show a major peak for the target compound and potentially minor peaks for any impurities. The purity is typically expressed as the percentage of the area of the main peak relative to the total area of all peaks.

Gas Chromatography (GC) can also be employed, particularly if the compound is sufficiently volatile and thermally stable. Coupled with a mass spectrometer (GC-MS), this technique can provide both separation and identification of the compound and any volatile impurities.

Thin-Layer Chromatography (TLC) is a simpler and faster chromatographic technique often used to monitor the progress of a chemical reaction or for preliminary purity checks. A spot of the compound is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a suitable solvent system. The retention factor (Rf) value of the main spot can be used as an indicator of its identity, and the presence of additional spots would suggest the presence of impurities.

Chemical Reactivity and Derivatization of 6 Butoxypyridin 3 Yl Methanamine

Reactions Involving the Primary Amine Functionality

The primary amine group is a key site for a wide range of chemical modifications, allowing for the synthesis of diverse derivatives.

The primary amine of (6-butoxypyridin-3-yl)methanamine readily undergoes acylation with acylating agents like acid chlorides or anhydrides to form corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions typically proceed via nucleophilic acyl or sulfonyl substitution.

Carbamoylation can be achieved through reaction with isocyanates, leading to the formation of urea (B33335) derivatives, or with chloroformates to produce carbamates. These reactions are fundamental in medicinal chemistry for creating compounds with varied biological activities.

Table 1: Examples of Acylation, Sulfonylation, and Carbamoylation Reactions

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Acylation | Acetyl chloride | N-((6-butoxypyridin-3-yl)methyl)acetamide |

| Sulfonylation | Benzenesulfonyl chloride | N-((6-butoxypyridin-3-yl)methyl)benzenesulfonamide |

| Carbamoylation | Phenyl isocyanate | 1-((6-butoxypyridin-3-yl)methyl)-3-phenylurea |

Direct alkylation of the primary amine with alkyl halides can be challenging to control and may lead to over-alkylation, yielding secondary and tertiary amines. A more effective and widely used method for controlled mono-alkylation is reductive amination. masterorganicchemistry.com This one-pot reaction involves the condensation of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. wikipedia.org

Commonly used reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.comharvard.edu These reagents are mild and can selectively reduce the iminium ion in the presence of the carbonyl group. This method is highly versatile for creating a wide range of N-substituted derivatives. masterorganicchemistry.com

Table 2: Reductive Alkylation of this compound

| Carbonyl Compound | Reducing Agent | Product |

|---|---|---|

| Formaldehyde | NaBH3CN | N-methyl-(6-butoxypyridin-3-yl)methanamine |

| Acetone | NaBH(OAc)3 | N-isopropyl-(6-butoxypyridin-3-yl)methanamine |

| Benzaldehyde | NaBH4 | N-benzyl-(6-butoxypyridin-3-yl)methanamine |

This compound, as a primary amine, reacts with aldehydes and ketones to form imines, also known as Schiff bases. This condensation reaction is typically reversible and acid-catalyzed. The formation of the C=N double bond is a cornerstone of many synthetic pathways.

Reaction with hydroxylamine (B1172632) leads to the formation of the corresponding oxime. These derivatives are often crystalline solids and can be useful for characterization purposes.

Urea derivatives of this compound can be synthesized through several methods. The most common approach involves the reaction of the primary amine with an appropriate isocyanate. nih.govnih.govthieme.de Alternatively, phosgene (B1210022) or its safer equivalents, such as triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI), can be used to generate an isocyanate intermediate in situ, which then reacts with another amine. The use of ethylene (B1197577) carbonate with a calcium oxide catalyst also provides a route to N,N'-disubstituted ureas. scispace.com

Similarly, thiourea (B124793) derivatives are readily prepared by reacting the amine with an isothiocyanate. organic-chemistry.orgarchive.orgpsu.edu Other methods include the reaction with thiophosgene (B130339) or carbon disulfide. organic-chemistry.org These urea and thiourea functionalities are important pharmacophores in drug discovery due to their ability to form stable hydrogen bonds with biological targets. nih.gov

Table 3: Synthesis of Urea and Thiourea Derivatives

| Reagent | Product Type |

|---|---|

| Phenyl isocyanate | N-((6-butoxypyridin-3-yl)methyl)-N'-phenylurea |

| Phenyl isothiocyanate | N-((6-butoxypyridin-3-yl)methyl)-N'-phenylthiourea |

| N,N'-Thiocarbonyldiimidazole | Symmetrical thiourea |

Transformations of the Pyridine (B92270) Nitrogen Atom

The nitrogen atom of the pyridine ring exhibits its own characteristic reactivity, allowing for further functionalization of the molecule.

The pyridine nitrogen in this compound can be oxidized to form the corresponding N-oxide. nih.gov This transformation is typically carried out using oxidizing agents such as hydrogen peroxide in acetic acid, or peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). rsc.org The resulting N-oxide group can alter the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions and modifying the biological activity of the molecule. nih.gov

Quaternization of the pyridine nitrogen can be achieved by reaction with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide. This reaction results in the formation of a pyridinium (B92312) salt, introducing a positive charge on the nitrogen atom and significantly altering the molecule's properties and potential applications. nih.gov

Coordination Chemistry with Metal Centers

The presence of both a pyridine nitrogen and a primary amine nitrogen allows this compound to act as a bidentate ligand in coordination chemistry, forming stable complexes with various metal centers. The aminomethylpyridine moiety can chelate to a metal ion, forming a five-membered ring, a structurally favored arrangement in coordination complexes.

The butoxy group at the 6-position of this compound can sterically influence the coordination environment around the metal center. While detailed studies on the specific coordination complexes of this compound are not extensively documented in publicly available literature, the known chemistry of analogous aminopyridine ligands provides a strong basis for predicting its behavior. The coordination ability of such ligands is crucial in the development of catalysts and materials with specific electronic and steric properties.

| Ligand | Metal Ion | Observed Geometry | Reference |

| 3-Aminopyridine | Mn(II), Co(II), Ni(II) | Octahedral | scirp.org |

| Pyridine-2,6-dicarboxylate | Tl(III) | Distorted tricapped triangular prism | nih.gov |

| 3-Aminopyridine | Co(II) | trans-octahedral | researchgate.net |

Reactivity Patterns of the Pyridine Ring System

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This inherent electronic property governs its susceptibility to various substitution reactions.

Electrophilic Aromatic Substitution Reactions

Pyridine and its derivatives are generally resistant to electrophilic aromatic substitution (EAS) reactions compared to benzene (B151609). uoanbar.edu.iq The nitrogen atom deactivates the ring towards electrophilic attack, and under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, further deactivating the ring. uoanbar.edu.iqrsc.org

However, the presence of the electron-donating butoxy group at the 6-position in this compound would be expected to partially counteract the deactivating effect of the ring nitrogen, making EAS more feasible than in unsubstituted pyridine. The butoxy group is an ortho, para-director. Therefore, electrophilic attack would be predicted to occur at the 5-position (ortho to the butoxy group) or the 3-position (para to the butoxy group). Since the 3-position is already substituted, the most likely site for electrophilic substitution would be the 5-position.

Computational studies on the nitration of pyridine derivatives have shown that the reaction proceeds through a stepwise polar mechanism involving a tetrahedral cation intermediate. rsc.org For pyridine-N-oxide, the ortho position is the kinetically favored product, while the para product is observed experimentally, suggesting the influence of solvation effects. rsc.org

| Reactant | Reagents | Product | Position of Substitution | Reference |

| Pyridine | HNO₃, H₂SO₃, 300°C | 3-Nitropyridine | 3-position | youtube.com |

| Pyridine | Br₂, 300°C | 3-Bromopyridine | 3-position | youtube.com |

| Pyridine-N-oxide | Fuming HNO₃, H₂SO₄ | 4-Nitropyridine-N-oxide | 4-position | youtube.com |

Nucleophilic Aromatic Substitution (SNAr) on Substituted Pyridines

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at the 2-, 4-, or 6-positions. youtube.comyoutube.comnih.gov The reaction proceeds via a Meisenheimer-like intermediate, and the stability of this intermediate is enhanced by the presence of the ring nitrogen. nih.gov

In the context of precursors to this compound, a common synthetic route involves the SNAr reaction on a 6-halopyridine derivative with butoxide. For example, 6-chloropyridine-3-carbonitrile can be reacted with sodium butoxide to yield 6-butoxypyridine-3-carbonitrile, which can then be reduced to this compound.

Kinetic studies on the reaction of 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine (B154726) with secondary amines have shown that the reaction proceeds via a typical SNAr mechanism, with the attack of the nucleophile being the rate-determining step. researchgate.net The position of the electron-withdrawing nitro group significantly influences the reaction rate.

| Substrate | Nucleophile | Product | Comments | Reference |

| 2-Chloropyridine | Amines | 2-Aminopyridine derivatives | Reaction is often heated to proceed at a reasonable rate. | youtube.com |

| 2-Methoxy-3-nitropyridine | Secondary amines | 2-(Dialkylamino)-3-nitropyridine | Proceeds via a SNAr mechanism. | researchgate.net |

| 2-Methoxy-5-nitropyridine | Secondary amines | 2-(Dialkylamino)-5-nitropyridine | Proceeds via a SNAr mechanism. | researchgate.net |

Transition Metal-Catalyzed Coupling Reactions at Pyridine C-H Bonds

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the derivatization of pyridines, allowing for the formation of C-C and C-heteroatom bonds at positions that are not readily accessible through classical methods. The aminomethyl group in this compound can act as a directing group, facilitating the selective functionalization of C-H bonds ortho to the pyridine nitrogen or at the 4-position.

Palladium-catalyzed C-H arylation of pyridine derivatives is a well-established method for forming biaryl structures. For instance, intramolecular C-H arylation of pyridine derivatives bearing an N-aryl amide has been achieved using a palladium catalyst, leading to the synthesis of fused heteroaromatic compounds. researchgate.netnih.gov The use of a phosphine (B1218219) ligand, such as PPh₃, has been shown to improve the yield of the cyclized product. researchgate.netnih.gov

Iridium-catalyzed C-H arylation has also been shown to proceed efficiently, even at ambient temperatures, via an "oxidatively induced reductive elimination" pathway. kaist.ac.kr Furthermore, iridium catalysts have been developed for the selective C-H amination to form γ-lactams. kaist.ac.kr These advanced methodologies offer significant potential for the selective derivatization of this compound and related compounds.

| Substrate Type | Catalyst | Reaction Type | Product Type | Reference |

| Pyridine derivatives | Palladium(II) acetate (B1210297)/PPh₃ | Intramolecular C-H Arylation | Fused heteroaromatics | researchgate.netnih.gov |

| N-Heteroarenes | Iridium complex | C-H Arylation | Arylated N-heteroarenes | kaist.ac.kr |

| Aliphatic C-H bonds | Iridium complex | C-H Amination | γ-Lactams | kaist.ac.kr |

Computational and Theoretical Investigations of 6 Butoxypyridin 3 Yl Methanamine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure and inherent properties of (6-Butoxypyridin-3-yl)methanamine. These theoretical approaches allow for a detailed examination of the molecule's geometry, stability, and electronic characteristics, which are fundamental to understanding its chemical behavior.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) has become a important tool for predicting the molecular structures of organic compounds with high accuracy. nih.gov For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to determine the optimized molecular geometry. nih.gov These calculations typically predict key bond lengths, bond angles, and dihedral angles that characterize the three-dimensional arrangement of the atoms.

The butoxy group, being flexible, can adopt several conformations, and DFT calculations can identify the most stable (lowest energy) conformer. The stability of the molecule is intrinsically linked to its electronic energy, which is minimized during the geometry optimization process. Theoretical studies on similar heterocyclic compounds have demonstrated that DFT calculations yield reliable structural data that often correlate well with experimental results. nih.govbookpi.org

Table 1: Representative Predicted Geometrical Parameters for this compound using DFT

| Parameter | Predicted Value |

| C-O Bond Length (Butoxy) | ~1.37 Å |

| C-N Bond Length (Pyridine Ring) | ~1.34 Å |

| C-C Bond Length (Pyridine Ring) | ~1.39 Å |

| C-C-N Bond Angle (Pyridine Ring) | ~123° |

| C-O-C Bond Angle (Butoxy Group) | ~118° |

Note: The values presented are illustrative and based on typical DFT calculations for analogous structures. Actual values would require specific calculations for this molecule.

Analysis of Frontier Molecular Orbitals (FMOs)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. rsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the nitrogen atom of the methanamine group, reflecting the potential sites for electrophilic attack. Conversely, the LUMO is likely distributed over the pyridine ring, indicating the probable sites for nucleophilic attack. Substituents on the pyridine ring can significantly influence the energies and distributions of these orbitals. researchgate.net

Table 2: Representative Predicted FMO Energies for this compound

| Orbital | Energy (eV) |

| HOMO | ~ -6.5 eV |

| LUMO | ~ -0.8 eV |

| HOMO-LUMO Gap | ~ 5.7 eV |

Note: These energy values are estimations based on computational studies of similar substituted pyridines and can vary depending on the level of theory and basis set used. wuxiapptec.com

Prediction of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can aid in the characterization of newly synthesized compounds. nsf.gov Theoretical calculations can provide vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis).

Vibrational Spectroscopy: DFT calculations can predict the vibrational frequencies of this compound. nih.gov These theoretical spectra, when properly scaled, can be compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes. bookpi.org

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. bookpi.org These predicted shifts are invaluable for interpreting experimental NMR data and confirming the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. This can provide insights into the electronic structure and the nature of the chromophores within the molecule.

Table 3: Representative Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data |

| FT-IR | Characteristic peaks for N-H, C-H, C=N, and C-O stretching vibrations. |

| ¹H NMR | Distinct chemical shifts for aromatic protons, butoxy chain protons, and aminomethyl protons. |

| ¹³C NMR | Predicted chemical shifts for all unique carbon atoms in the molecule. |

| UV-Vis | Absorption maximum (λmax) in the UV region, characteristic of the pyridine chromophore. |

Note: The specific values for these spectroscopic data points would be obtained from detailed computational simulations.

Conformational Analysis and Energetic Landscapes

The flexible butoxy chain and the aminomethyl group in this compound allow for a variety of possible conformations. Understanding the conformational landscape and the relative energies of different conformers is essential, as the observed chemical and physical properties are often an average over the populated conformations.

Computational methods can systematically explore the potential energy surface of the molecule by rotating the single bonds. This analysis helps to identify the low-energy conformers and the energy barriers between them. Studies on similar flexible molecules, such as those with alkyl chains attached to aromatic rings, have shown that even subtle conformational changes can influence molecular properties and interactions. acs.orgnih.gov The interplay of steric hindrance and intramolecular interactions, such as hydrogen bonding, will dictate the preferred conformations. acs.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions at a molecular level. digitellinc.com For this compound, theoretical calculations can be used to explore potential reaction pathways, identify transition states, and calculate activation energies. This information is critical for understanding how the molecule might behave in various chemical transformations.

For instance, the aminomethyl group is a potential site for reactions such as acylation or alkylation. Computational models can simulate these reactions, providing detailed energetic profiles that can help to predict the most favorable reaction pathways. nih.gov Similarly, the pyridine nitrogen can be a site for protonation or quaternization, and the energetics of these processes can also be modeled. rsc.org Kinetic models can also be developed based on computed reaction barriers. rsc.org

Prediction of Reactivity and Selectivity Profiles

Based on the electronic structure and other calculated molecular properties, computational methods can predict the reactivity and selectivity of this compound. Molecular electrostatic potential (MEP) maps, for example, can visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. chemrxiv.org

6 Butoxypyridin 3 Yl Methanamine As a Key Synthetic Intermediate and Building Block

Incorporation into Complex Heterocyclic Frameworks

The inherent reactivity of the aminomethyl group, coupled with the electronic properties of the butoxypyridine core, allows for the strategic incorporation of (6-butoxypyridin-3-yl)methanamine into a variety of complex heterocyclic systems.

Synthesis of Fused Pyridine (B92270) Systems

The primary amine functionality of this compound serves as a critical handle for the construction of fused pyridine ring systems, such as pyrido[2,3-d]pyrimidines and pyrido[4,3-d]pyrimidines. These scaffolds are of significant interest due to their prevalence in biologically active compounds. General synthetic strategies often involve the condensation of the amine with a suitable carbonyl-containing precursor, followed by an intramolecular cyclization to form the fused heterocyclic core.

For instance, the synthesis of pyrido[2,3-d]pyrimidines can be achieved by reacting (6-alkoxypyridin-3-yl)methanamine derivatives with reagents that provide the necessary carbon atoms to complete the pyrimidine (B1678525) ring. jocpr.com Similarly, pyrido[4,3-d]pyrimidine (B1258125) derivatives can be accessed through multi-step synthetic sequences or via multi-component reactions where the pyridine building block is a key component. researchgate.netnih.govrsc.orgresearchgate.net

A notable reaction for the synthesis of fused systems is the Pictet-Spengler reaction, a cyclization of a β-arylethylamine with an aldehyde or ketone. beilstein-journals.orgmdpi.comnih.govresearchgate.netresearchgate.net While direct examples with this compound are not extensively documented, the general applicability of this reaction to related structures suggests its potential for creating complex fused systems.

| Fused Pyridine System | General Synthetic Approach | Key Precursors |

| Pyrido[2,3-d]pyrimidines | Condensation followed by cyclization | Aminopyrimidine derivatives, α,β-unsaturated ketones |

| Pyrido[4,3-d]pyrimidines | Multi-component reactions or multi-step synthesis | 4-Aminonicotinic acid derivatives, amines |

| Tetrahydrofuro[3,2-c]pyridines | Pictet-Spengler reaction | 2-(Furan-2-yl)ethanamine derivatives, aldehydes |

Construction of Polycyclic and Macrocyclic Scaffolds

The bifunctional nature of this compound also lends itself to the construction of more intricate polycyclic and macrocyclic architectures. The amine group can participate in cyclization reactions to form part of a larger ring system, while the pyridine nitrogen can act as a coordination site or a point for further functionalization.

Although specific examples detailing the use of this compound in the synthesis of complex polycycles and macrocycles are limited in publicly available literature, the principles of macrocyclization reactions, such as those involving dicarboxylic acids and diamines, could theoretically be applied.

Role in Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The primary amine functionality of this compound makes it an ideal candidate for participation in several named MCRs.

Prominent examples of MCRs where this building block could be utilized include the Ugi and Passerini reactions. In the Ugi four-component reaction , an amine, a carbonyl compound, an isocyanide, and a carboxylic acid react to form a bis-amide. The Passerini three-component reaction involves an isocyanide, a carbonyl compound, and a carboxylic acid to yield an α-acyloxy amide. The amine in this compound can serve as the amine component in the Ugi reaction, leading to the rapid generation of complex molecules bearing the butoxypyridine moiety.

While specific research detailing the application of this compound in these MCRs is not widely reported, the general utility of primary amines in these transformations is well-established.

Precursor in the Synthesis of Functional Organic Molecules

Beyond its role in constructing complex heterocyclic cores, this compound serves as a valuable precursor for the synthesis of functional organic molecules with tailored properties for specific applications.

Derivatization for Material Science Applications

The pyridine nucleus of this compound can be exploited in the design of novel organic materials. Pyridine derivatives are known to exhibit interesting photophysical properties and can be incorporated into fluorescent sensors. mdpi.comnih.govusc.galmdpi.comresearchgate.net By derivatizing the aminomethyl group with various chromophores or fluorophores, it is possible to synthesize new materials with potential applications in optoelectronics and sensing. The butoxy group can also be varied to fine-tune the solubility and solid-state packing of the resulting materials.

Utility in the Synthesis of Chemical Probes

Chemical probes are essential tools for studying biological systems. Affinity-based probes, which typically consist of a recognition element, a reactive group, and a reporter tag, are used to identify and study protein targets. nih.gov The this compound scaffold provides a convenient platform for the synthesis of such probes. The pyridine ring can act as the recognition element for specific biological targets, while the primary amine offers a straightforward point of attachment for linker groups connected to reactive moieties or reporter tags like fluorophores or biotin. nih.gov The modular nature of this approach allows for the systematic variation of each component to optimize the probe's performance. nih.gov

| Application Area | Key Structural Feature Utilized | Potential Functional Molecules |

| Material Science | Pyridine nucleus, aminomethyl group | Fluorescent sensors, organic light-emitting diodes (OLEDs) |

| Chemical Biology | Pyridine ring, aminomethyl group | Affinity-based probes, activity-based probes |

Emerging Research Frontiers and Future Directions for 6 Butoxypyridin 3 Yl Methanamine

Development of Novel and Efficient Synthetic Routes

The synthesis of highly substituted pyridines remains a significant challenge, often requiring multi-step, labor-intensive processes that may lack functional group tolerance. nih.gov While classical methods like the Hantzsch and Chichibabin syntheses are foundational, future research is geared towards more modular and efficient strategies applicable to molecules like (6-Butoxypyridin-3-yl)methanamine. researchgate.netbeilstein-journals.org

Emerging methods that show promise include:

Cascade Reactions: A one-pot, copper-catalyzed cascade reaction involving alkenylboronic acids and α,β-unsaturated ketoxime O-pentafluorobenzoates allows for the modular synthesis of highly substituted pyridines with good functional group tolerance. nih.gov This approach could be adapted for the synthesis of the target compound by carefully selecting the appropriate starting materials.

Metal-Free Condensations: An efficient, metal-free cyclization of α,β,γ,δ-unsaturated ketones with ammonium (B1175870) formate (B1220265) under an air atmosphere provides a straightforward route to asymmetrical 2,6-diarylpyridines. organic-chemistry.org Research into analogous routes for different substitution patterns is a key future direction.

Three-Component Reactions: A recently developed metal-free, base-catalyzed three-component reaction of isocyanides, ynals, and amines or alcohols offers an efficient pathway to highly decorated pyridine (B92270) derivatives. acs.org Adapting such multi-component strategies could provide a rapid and atom-economical route to this compound and its analogues.

Table 1: Comparison of Modern Pyridine Synthesis Strategies

| Synthesis Strategy | Key Features | Potential Advantages for this compound |

| Copper-Catalyzed Cascade nih.gov | Modular, good functional group tolerance, mild conditions. | Allows for diverse functionalization on the pyridine core. |

| Metal-Free Cyclization organic-chemistry.org | Operationally simple, avoids transition metal catalysts. | Environmentally benign and cost-effective. |

| Three-Component Reaction acs.org | One-pot synthesis, high bond-forming efficiency. | Rapid assembly of the core structure from simple precursors. |

| Flow Chemistry/Automated Synthesis nih.gov | High throughput, precise reaction control, enhanced safety. | Enables rapid library synthesis and process optimization. |

Exploration of Unconventional Reactivity and Catalysis

The functional groups of this compound—the butoxy ether, the pyridine nitrogen, and the primary amine—offer multiple sites for reactivity. Future research will likely move beyond standard transformations to explore more unconventional pathways. The pyridine ring itself is a key component in many catalytic systems. alfachemic.com

One area of interest is the intramolecular interaction between the side chains, potentially leading to novel cyclization reactions. For instance, computational studies on similar systems have shown that density functional theory (DFT) methods can be crucial in correctly predicting reaction mechanisms, such as whether a substitution reaction is concerted or stepwise. rsc.org Applying advanced computational models to predict the reactivity of this compound could uncover new, synthetically useful transformations. Furthermore, the basic amino group makes the compound a building block for creating more complex molecules with potential biological activity. cymitquimica.com

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic routes into continuous flow and automated platforms represents a major frontier for chemical manufacturing. These technologies offer improved control over reaction parameters, enhanced safety, and the potential for high-throughput synthesis and optimization.

A notable example is the automated, continuous flow synthesis of tetrahydronaphthyridines, which starts from primary alkylamines and halogenated vinylpyridines. nih.gov This process sequences a photoredox-catalyzed hydroaminoalkylation (HAA) with an intramolecular nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed C–N bond formation. nih.gov Given that this compound is a primary alkylamine attached to a pyridine core, it is an ideal candidate for integration into similar automated platforms. This would enable the rapid generation of a library of derivatives for screening and further development.

Advanced Computational Design and Virtual Screening for New Derivatives

Computational chemistry is an increasingly powerful tool for accelerating drug discovery and materials development. Virtual screening (VS) allows for the rapid in silico evaluation of large compound libraries to identify promising candidates.

Future research on this compound will undoubtedly leverage these techniques. Methodologies like Molecular Mechanics Poisson–Boltzmann Surface Area (MM-PBSA) calculations, molecular dynamics simulations, and structure-based pharmacophore mapping are used to predict the binding affinity and interaction of ligands with biological targets. nih.govnih.govmdpi.com For example, a virtual screening protocol was successfully used to identify novel nicotinic acetylcholine (B1216132) receptor (nAChR) agonists containing a pyridine moiety, with results showing a good correlation between predicted and experimental binding energies. nih.gov Applying similar computational workflows to derivatives of this compound could efficiently identify new molecules with potential therapeutic applications, such as inhibitors for enzymes like thymidylate synthase. nih.gov

Table 2: Computational Techniques for Derivative Design

| Technique | Application | Relevance to this compound |

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target. | To screen derivatives for potential binding to therapeutic targets. nih.gov |

| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules over time. | To validate the stability of ligand-protein complexes. nih.govnih.gov |

| MM-PBSA Calculations | Estimates binding free energies of a ligand to a receptor. | To rank and prioritize derivatives based on predicted affinity. nih.govmdpi.com |

| Pharmacophore Mapping | Identifies the essential steric and electronic features for biological activity. | To design novel derivatives with improved activity and selectivity. nih.gov |

Potential in Ligand Design for Organometallic Chemistry and Catalysis

Pyridine-based compounds are ubiquitous ligands in organometallic chemistry and catalysis due to the Lewis basicity of the pyridine nitrogen. alfachemic.com this compound features two potential coordination sites—the pyridine nitrogen and the methanamine nitrogen—making it an attractive candidate for a bidentate ligand. cymitquimica.comsmolecule.com

The electronic and steric properties of the ligand are critical for tuning the activity and selectivity of the resulting metal complex. tcu.edu In this compound, the electron-donating butoxy group at the 6-position increases the electron density on the pyridine ring, which can enhance the σ-donating ability of the nitrogen atom. This modification can influence the catalytic efficiency of palladium complexes in cross-coupling reactions or rhodium complexes in hydroformylation reactions. alfachemic.comnih.gov

Future research will focus on synthesizing and characterizing metal complexes of this compound and evaluating their performance in a range of catalytic transformations, including hydrogenation, polymerization, and C-C and C-N bond-forming reactions. alfachemic.comnih.gov The unique steric and electronic profile of this ligand may lead to catalysts with novel reactivity or improved selectivity compared to existing systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (6-Butoxypyridin-3-yl)methanamine, and how can reaction conditions be optimized?

- Methodology :

-

Nucleophilic substitution : React 6-chloropyridin-3-yl methanamine with sodium butoxide in a polar aprotic solvent (e.g., DMF) under reflux (80–100°C) for 12–24 hours. Monitor progress via TLC or HPLC .

-

Coupling reactions : Use Suzuki-Miyaura coupling to introduce the butoxy group if pre-functionalized boronic esters are available. Optimize catalyst (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) concentrations to improve yields .

-

Yield optimization : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Typical yields range from 40–70%, depending on solvent purity and reaction scale .

- Data Table : Synthetic Route Comparison

| Method | Catalyst/Solvent | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Nucleophilic substitution | DMF, NaOBut | 65 | ≥95% | |

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, DME/H₂O | 55 | ≥90% |

Q. How can spectroscopic techniques characterize this compound?

- Methodology :

- NMR : ¹H NMR (CDCl₃) shows peaks for pyridine protons (δ 8.2–8.5 ppm), butoxy methylene (δ 3.8–4.1 ppm), and methanamine NH₂ (δ 1.5–2.0 ppm, broad). ¹³C NMR confirms the butoxy chain (δ 70–75 ppm for OCH₂) .

- Mass Spectrometry : ESI-MS (positive mode) exhibits [M+H]⁺ at m/z 195.2 (C₁₀H₁₆N₂O). High-resolution MS (HRMS) validates molecular formula .

- HPLC : Use a C18 column (ACN/H₂O, 0.1% TFA) with UV detection at 254 nm for purity assessment (>95%) .

Q. What are the solubility properties of this compound in common solvents?

- Methodology :

- Conduct solubility tests via gravimetric analysis. Dissolve 10 mg of compound in 1 mL solvent at 25°C. Filter undissolved material and dry to constant weight .

- Data Table : Solubility (25°C)

| Solvent | Solubility (mg/mL) | Notes | Reference |

|---|---|---|---|

| Water | <1 | Low due to hydrophobic butoxy group | |

| Ethanol | 25 | Moderate solubility | |

| DCM | 50 | High solubility |

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in biological systems?

- Methodology :

- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases). The butoxy group may enhance hydrophobic interactions, while the amine facilitates hydrogen bonding .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability in lipid bilayers. Analyze RMSD and interaction energies to predict membrane permeability .

- Key Finding : Pyridine derivatives with alkoxy groups show improved binding to ATP-binding pockets due to hydrophobic anchoring .

Q. How to resolve contradictions in reported biological activity data for similar methanamine derivatives?

- Methodology :

- Orthogonal assays : Compare IC₅₀ values from enzymatic assays (e.g., fluorescence polarization) vs. cell-based assays (e.g., MTT) to identify off-target effects .

- Meta-analysis : Aggregate data from PubChem and Reaxys to identify trends. For example, electron-withdrawing groups on pyridine reduce cytotoxicity but improve selectivity .

- Example : A study on difluoromethoxy analogs showed perinuclear staining in HeLa cells, suggesting subcellular targeting discrepancies .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound analogs?

- Methodology :

- Analog synthesis : Replace butoxy with methoxy, ethoxy, or cyclopropoxy groups. Assess impact on solubility and bioactivity .

- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical moieties. The methanamine group is essential for hydrogen bonding, while butoxy enhances lipophilicity .

- Data Table : SAR of Alkoxy Derivatives

| Substituent | LogP | IC₅₀ (μM) | Solubility (μM) |

|---|---|---|---|

| Butoxy | 2.1 | 0.8 | 25 |

| Methoxy | 1.5 | 1.2 | 50 |

| Cyclopropoxy | 2.3 | 0.5 | 15 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.